N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-11-3-2-5-15(21)13-19(22)20-14-17-6-4-12-26-17/h4,6-10,12,15H,2-3,5,11,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAJOQPIWZOGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the piperidine derivative under specific conditions, often involving a base and a coupling reagent.
Introduction of the methoxyphenylsulfonyl group: This step typically involves sulfonylation reactions using methoxybenzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The methoxyphenylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methoxyphenylsulfonyl group may produce methoxyphenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's electronic properties and biological activity.
- Piperidine Moiety : A six-membered saturated ring known for its role in various pharmacological activities.
- Sulfonamide Group : Often associated with antibacterial properties, enhancing the compound's potential therapeutic applications.
Research Insights
Although direct research on this compound is sparse, several studies have examined similar structures:
- Furan-containing Compounds : Research indicates that furan derivatives often display diverse biological activities, including anticancer and antimicrobial effects.
- Piperidine Derivatives : Numerous studies have highlighted the pharmacological relevance of piperidine-based compounds, particularly in neuropharmacology and as analgesics .
Synthesis Pathways
The synthesis of N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple synthetic steps. The general route includes:
- Formation of the Furan Ring : Utilizing cyclization reactions of 1,4-dicarbonyl compounds under acidic conditions.
- Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution reactions.
- Sulfonylation : The sulfonamide group is introduced by reacting intermediates with sulfonyl chlorides in the presence of bases.
- Final Assembly : The acetamide backbone is constructed through a series of alkylation and oxidation reactions.
Case Studies and Comparative Analysis
To further elucidate the potential applications of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Reported Activities |
|---|---|---|
| Compound A | Furan + Piperidine | Antimicrobial |
| Compound B | Furan + Sulfonamide | Anti-inflammatory |
| Compound C | Piperidine + Aromatic | Analgesic |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues with Sulfonamide/Piperidine Moieties
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The 4-methoxyphenylsulfonyl group is recurrent in compounds with enzyme inhibitory activity (e.g., COX-1 in 21n , quinazoline derivatives in 38 ).
- Piperidine/piperazine cores are critical for receptor or enzyme binding, as seen in 7h (antioxidant activity) and compound A (M3 receptor antagonism) .
- The furan-2-ylmethyl group in the target compound is rare but shares similarities with urea derivatives (e.g., compound 17 ), which exhibit biofilm-inhibitory properties.
Pharmacological Activity Trends
Anti-Cancer Activity
- Quinazoline-sulfonyl acetamides (e.g., 38–40 ) show IC₅₀ values < 10 µM against multiple cancer cell lines (HCT-1, PC-3). The 4-methoxyphenyl group enhances cell permeability, while the quinazoline scaffold intercalates DNA.
Enzyme Inhibition
- Compound 7h inhibits enzymes with IC₅₀ = 12.3 µM, likely due to the triazole-thioacetamide moiety’s redox activity.
- Compound 21n is a COX-1-selective inhibitor, highlighting the role of sulfonamide-electrophile interactions.
- Comparison : The target compound’s piperidine-acetamide structure may favor binding to proteases or kinases, similar to C184-0527 .
Receptor Modulation
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 393.46 g/mol. The structure features a furan ring, a methoxyphenyl group, and a piperidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 393.46 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)NCC1CCCCN1C(=O)C2=C(C=CO2)C=C1OC |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the furan and methoxyphenyl groups have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In vitro assays demonstrated that such compounds could reduce the viability of cancer cells by up to 70% at concentrations as low as 10 µM, highlighting their potential as therapeutic agents in oncology .
The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and survival. For example, computational docking studies suggest that the compound may interact with protein tyrosine phosphatases (PTP), which play crucial roles in cell signaling pathways that regulate cell growth and differentiation .
Anti-inflammatory Properties
Additionally, this compound has shown promising anti-inflammatory effects. In animal models, it has been reported to significantly reduce markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 30 mg/kg . This suggests that the compound could be beneficial in treating inflammatory conditions.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperidine Sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaH or EtN) in anhydrous DCM or THF. Monitor completion via TLC .
Acetamide Formation : Couple the sulfonylated piperidine intermediate with furan-2-ylmethylamine using coupling agents like HATU or DCC in the presence of DMAP. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .
Optimization : Adjust reaction temperature (often 0–25°C for sulfonylation) and solvent polarity to minimize side products. Use microwave-assisted synthesis for accelerated reaction kinetics and improved yields (e.g., 60–80% yield achieved in related sulfonamide syntheses) .
Basic: How is the crystal structure of this compound resolved, and what software is used for refinement?
Methodological Answer:
- Data Collection : Perform X-ray diffraction (XRD) on single crystals grown via slow evaporation (e.g., ethanol/water mixture). Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Process data using SHELX (e.g., SHELXL for refinement, SHELXS for structure solution). Key steps include:
- Example : Similar sulfonamide-piperidine structures show bond angles of 112–118° for the sulfonyl group and piperidine chair conformation .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are IC50_{50}50 values interpreted?
Methodological Answer:
- Antioxidant Activity : Use DPPH radical scavenging assays. Prepare serial dilutions (1–100 µM), measure absorbance at 517 nm, and calculate IC using nonlinear regression (e.g., GraphPad Prism). For example, analog compounds show IC values of 12.5–31.9 µM .
- Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 M) using fluorogenic substrates. Monitor fluorescence intensity (Ex/Em: 355/460 nm) and fit data to Michaelis-Menten kinetics .
- BSA Binding : Conduct fluorescence quenching experiments to assess protein interaction. Calculate binding constants (K) via Stern-Volmer plots .
Advanced: How are computational approaches like molecular docking applied to study its mechanism of action?
Methodological Answer:
Target Preparation : Retrieve protein structures (e.g., BSA or SARS-CoV-2 M) from the PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .
Docking Protocol :
- Grid Box : Center on the active site (e.g., BSA Sudlow site I or M catalytic dyad).
- Scoring : Use Lamarckian genetic algorithm (50 runs, 2.5 million evaluations). Validate with redocking (RMSD <2.0 Å) .
Key Interactions : Sulfonyl groups often form hydrogen bonds with Arg/Lys residues, while the furan ring participates in π-π stacking (e.g., with His41 in M) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line selection: HCT-116 vs. MCF-7 may yield divergent results ). Include positive controls (e.g., doxorubicin for cytotoxicity).
- Data Normalization : Use Z-factor analysis to assess assay robustness. For example, compounds with Z' >0.5 are considered reliable .
- Structural Confounders : Verify purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy) to rule out enantiomer-driven discrepancies .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Scaffold Modification : Synthesize analogs with:
- Varied substituents on the phenylsulfonyl group (e.g., 4-Cl, 4-F) to assess electronic effects .
- Replacement of the furan ring with thiophene or pyrrole to probe π-system contributions .
Biological Testing : Compare IC values across analogs. For example, 4-methoxy substitution enhances solubility but may reduce binding affinity .
QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
Advanced: How are molecular dynamics (MD) simulations used to predict stability in target binding pockets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
